molecular formula C13H13NO2S2 B3405448 (E)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide CAS No. 1351663-74-5

(E)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide

Cat. No. B3405448
CAS RN: 1351663-74-5
M. Wt: 279.4
InChI Key: NVGLWIJARQOJFT-AATRIKPKSA-N
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Description

(E)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a chemical compound that has been widely studied in the field of medicinal chemistry due to its potential applications as a drug candidate. This compound has been found to exhibit a range of biochemical and physiological effects, making it an interesting target for further research.

Mechanism of Action

The mechanism of action of (E)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide is not fully understood, but several studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in inflammation, pain, and cancer. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that contribute to inflammation and pain. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression that are often overexpressed in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory, analgesic, and anti-cancer effects, (E)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide has been found to exhibit a range of other biochemical and physiological effects. For example, it has been shown to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. It has also been found to modulate the activity of various ion channels and receptors, including TRPV1 and PPARγ, which are involved in pain and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using (E)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide in lab experiments is its relatively simple synthesis method, which makes it accessible to researchers. It is also a versatile compound that can be modified to optimize its activity and selectivity. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different contexts.

Future Directions

There are several future directions for research on (E)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide. One area of interest is its potential as a treatment for neuropathic pain, which is a chronic condition that is often difficult to manage with existing therapies. Another area of interest is its potential as a treatment for inflammatory bowel disease (IBD), which is a group of chronic inflammatory disorders of the gastrointestinal tract. Finally, further studies are needed to elucidate the precise mechanism of action of (E)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide and to optimize its activity and selectivity for different targets.

Scientific Research Applications

(E)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide has been studied for its potential applications in the treatment of various diseases. For example, it has been found to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been studied as a potential anti-cancer agent, as it has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

properties

IUPAC Name

(E)-N-(2-hydroxy-2-thiophen-2-ylethyl)-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S2/c15-11(12-4-2-8-18-12)9-14-13(16)6-5-10-3-1-7-17-10/h1-8,11,15H,9H2,(H,14,16)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGLWIJARQOJFT-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)NCC(C2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)NCC(C2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide
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(E)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide
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(E)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide
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(E)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide
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(E)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide
Reactant of Route 6
(E)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide

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